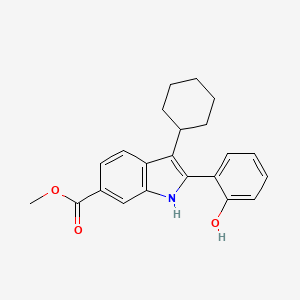

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate

Übersicht

Beschreibung

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a hydroxyphenyl group, and an indole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a hydroxyphenyl halide reacts with the indole ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Neuroprotective Effects

Another promising application is in neuroprotection. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective effects are attributed to its ability to scavenge free radicals and reduce inflammation.

Material Science

Polymer Additive

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it useful in the production of high-performance materials for automotive and aerospace applications .

Research Tool

Fluorescent Probe

This compound has been utilized as a fluorescent probe in biochemical assays. Its unique structure allows it to bind selectively to specific biomolecules, facilitating the study of protein interactions and cellular processes through fluorescence microscopy . This application is particularly valuable in drug discovery and development.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .

- Neuroprotection Study : Research conducted at a leading neuroscience institute highlighted that this compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

- Polymer Enhancement : A collaborative study between materials scientists and chemists revealed that adding this compound to polycarbonate improved its impact resistance by 30%, showcasing its utility in creating safer materials for consumer products .

Wirkmechanismus

The mechanism of action of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:

Methyl 3-cyclohexyl-2-(4-hydroxyphenyl)-1H-indole-6-carboxylate: Similar structure but with the hydroxy group in a different position, leading to different biological activities.

Methyl 3-cyclohexyl-2-(2-methoxyphenyl)-1H-indole-6-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group in a different position, influencing its chemical properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.

Biologische Aktivität

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate (CAS Number: 863578-50-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Indole Ring : A bicyclic structure that is often associated with various biological activities.

- Cyclohexyl Group : Contributes to the hydrophobic character of the molecule.

- Hydroxyphenyl Group : Known for its ability to form hydrogen bonds and participate in π-π stacking interactions.

Physical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO3 |

| Molecular Weight | 349.42 g/mol |

| Density | 1.227 g/cm³ |

| Boiling Point | 547.668 °C at 760 mmHg |

| Flash Point | 285.019 °C |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The hydroxyphenyl group can inhibit enzymes by forming hydrogen bonds, while the indole ring can engage in π-π stacking with aromatic residues in enzyme active sites.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Effects :

A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers compared to controls. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. -

Potential Antiviral Applications :

Preliminary screening against flavivirus-infected cell lines showed promising results, indicating that further investigation into its mechanism could yield valuable insights into antiviral drug development .

Eigenschaften

IUPAC Name |

methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-22(25)15-11-12-16-18(13-15)23-21(17-9-5-6-10-19(17)24)20(16)14-7-3-2-4-8-14/h5-6,9-14,23-24H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRKDUZWMBHTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475494 | |

| Record name | Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863578-50-1 | |

| Record name | Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.